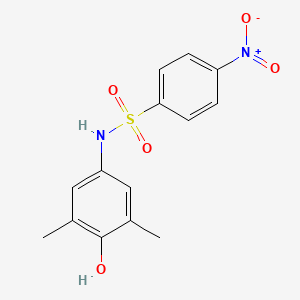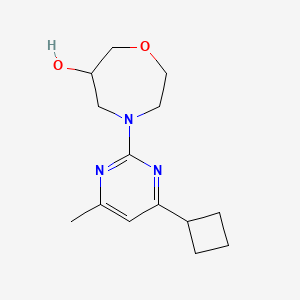![molecular formula C22H24N2O3 B5526228 3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of oxazolidin-2-ones involves cascade nucleophilic attack/addition cyclization reactions without a transition-metal catalyst, demonstrating good substrate applicability and stereoselectivity, providing a method for potential industrial synthesis (Li et al., 2022). Another approach utilizes lithiated 3-methylthiomethyl-1,3-oxazolidin-2-one for enantioselective reactions with aldehydes, showcasing the versatility of oxazolidin-2-one derivatives in synthesis (Gaul & Seebach, 2000).
Molecular Structure Analysis
The molecular structure of oxazolidin-2-ones is studied for their potential as conformationally constrained tools in the construction of beta-pseudopeptide foldamers, indicating a regular helical structure in competitive solvents like water, which is relevant for biological systems (Luppi et al., 2004).
Chemical Reactions and Properties
Oxazolidin-2-ones participate in various chemical reactions, including catalytic one-pot synthesis and conjugate addition reactions, illustrating their broad application in synthetic chemistry (Boersch et al., 2016); (Gaul & Seebach, 2002).
Physical Properties Analysis
Studies on the physical properties of oxazolidin-2-one derivatives highlight their role in synthetic organic chemistry and their relevance in medicinal chemistry due to their unique heterocycle framework (Zappia et al., 2007).
Chemical Properties Analysis
The chemical properties of oxazolidin-2-ones, including their reactivity and stability, have been extensively researched. These compounds exhibit a wide range of activities, from serving as chiral auxiliaries in asymmetric synthesis to their use in the synthesis of biologically active compounds and antimicrobial agents (Gibson et al., 1998); (Falorni et al., 1996).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidin-2-one class, which has found various applications in synthetic organic chemistry due to its versatility. Oxazolidin-2-ones are popular heterocycle frameworks used for the construction of complex molecules, particularly in medicinal chemistry. Their utility stems from the ability to act as chiral auxiliaries in asymmetric synthesis, protective groups for 1,2-amino alcohols, and building blocks in natural product synthesis. For instance, oxazolidin-2-ones have been utilized in enantioselective nucleophilic hydroxymethylation, formylation, and alkoxycarbonylation of aldehydes to produce enantiopure 1,2-diols, showcasing the significance of the oxazolidin-2-one nucleus in facilitating stereocontrolled chemical transformations (Gaul & Seebach, 2000).
Biological Activity and Medicinal Applications
Beyond synthetic applications, oxazolidin-2-ones are of interest in medicinal chemistry due to their biological activities. The oxazolidin-2-one core is found in several pharmacologically active compounds, including antibiotics like Linezolid, which is active against multiresistant Gram-positive bacteria. This demonstrates the oxazolidin-2-one ring's potential in the development of new therapeutic agents with significant clinical impact (Zappia et al., 2007). Furthermore, oxazolidin-2-ones have been explored as effective phosphorylating agents, highlighting their utility in chemical biology and the synthesis of biologically relevant molecules (Jones & Smanmoo, 2004).
Drug Development and Safety Profiles
In drug development, the safety profile of oxazolidinone derivatives is crucial. Research on new oxazolidinone compounds, such as MRX-I, focuses on maintaining high antibacterial activity against Gram-positive pathogens while reducing potential adverse effects like myelosuppression and monoamine oxidase inhibition (MAOI), common limitations in therapy with earlier oxazolidinone drugs. This approach ensures the development of safer antibiotics for clinical use, addressing the critical need for new antimicrobials amid rising antibiotic resistance (Gordeev & Yuan, 2014).
Propriétés
IUPAC Name |
3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-20(16-23-14-15-27-21(23)26)24-13-7-12-22(17-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACVPXJJYVMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,3-Diphenylpiperidin-1-YL)-2-oxoethyl]-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)
![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)